molecular formula C9H11N3O3S B1450645 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2167328-39-2

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1450645
M. Wt: 241.27 g/mol
InChI Key: IQEWOFPMOAGPHY-UHFFFAOYSA-N
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Description

The compound “1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is also known as "[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid" . It has a molecular weight of 201.21 . The IUPAC name is “[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid” and the Inchi Code is "1S/C6H7N3O3S/c1-2-3-8-9-6 (13-3)7-4 (10)5 (11)12/h2H2,1H3, (H,11,12) (H,7,9,10)" .


Molecular Structure Analysis

The molecular structure of this compound is determined by its IUPAC name and Inchi Code. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.21 . It is a solid at room temperature .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

1,3,4-Thiadiazole derivatives, including compounds structurally related to "1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid," have been extensively studied for their pharmacological properties. These heterocyclic compounds are recognized for their versatility in chemical modifications and have been identified as key scaffolds in medicinal chemistry due to their diverse pharmacological potentials. Specifically, 1,3,4-thiadiazoles have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their pharmacological activities. This underlines the importance of these scaffolds as structural matrices for constructing new drug-like molecules with potential medicinal applications (Lelyukh, 2019).

Synthesis and Biological Significance

The synthesis of 1,3,4-thiadiazoline and related compounds has been a subject of extensive research, with a focus on their pharmaceutical significance against various fungal and bacterial strains. These studies highlight the importance of thiadiazolines and their derivatives in the development of new therapeutic agents, offering a variety of methods for their synthesis. The biological activities associated with these compounds underscore their potential in addressing a range of health-related issues (Yusuf & Jain, 2014).

Antioxidant and Anti-inflammatory Agents

Research focused on benzofused thiazole derivatives, akin to the thiadiazole family, has demonstrated their potential as antioxidant and anti-inflammatory agents. The exploration of these compounds involves not only the development of novel therapeutic agents but also the assessment of their efficacy in vitro. Such studies are crucial for identifying new leads in the treatment of inflammation and oxidative stress-related disorders (Raut et al., 2020).

Future Directions

The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, future research could focus on exploring these properties further and developing new drugs based on this scaffold .

properties

IUPAC Name

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEWOFPMOAGPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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